molecular formula C12H12N2O2 B142443 3-(8-Quinolinyl)-L-alanine CAS No. 137940-23-9

3-(8-Quinolinyl)-L-alanine

Cat. No.: B142443
CAS No.: 137940-23-9
M. Wt: 216.24 g/mol
InChI Key: IMFYLYWEXLUDKO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(8-Quinolinyl)-L-alanine is a synthetic, non-proteinogenic amino acid that incorporates the heteroaromatic 8-quinolinyl group into its side chain. This structure makes it a valuable building block in chemical biology and medicinal chemistry research. The 8-hydroxyquinoline scaffold is a well-known chelator for metal ions, and its derivatives are intensively studied for developing compounds capable of responding selectively to the presence of specific ions via changes in their UV-vis absorption and fluorescence spectra . Researchers can utilize this amino acid to synthesize novel peptide-based chemosensors or to create complex molecules where metal chelation is desired. For instance, closely related compounds, such as those featuring an 8-quinoline moiety appended to a benzoxazol-5-yl-alanine skeleton, have been demonstrated to function as specific fluorophores for transition metal ions like Zn²⁺ and Cd²⁺, as well as for rare-earth metal ions . These ligands form highly fluorescent complexes with metal ions and exhibit substantial changes in absorption spectra and fluorescence lifetime, making them excellent candidates for analytical detection applications . Furthermore, the 8-aminoquinoline scaffold is recognized for its metal-chelating properties and is being explored in the design of multi-target directed ligands (MTDLs) for neurodegenerative diseases, where oxidative stress and metallostasis are key pathological hallmarks . When handling this product, researchers should refer to the Safety Data Sheet (SDS) for proper handling and disposal. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137940-23-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2S)-2-amino-3-quinolin-8-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1

InChI Key

IMFYLYWEXLUDKO-JTQLQIEISA-N

SMILES

C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2

Isomeric SMILES

C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2

Synonyms

8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for the Enantioselective Production of 3 8 Quinolinyl L Alanine

Chemoenzymatic Synthesis Strategies for Enantiopure 3-(8-Quinolinyl)-L-alanine

Chemoenzymatic methods offer a powerful approach to enantiopure amino acids, leveraging the high stereoselectivity of enzymes for either resolving racemic mixtures or conducting asymmetric transformations.

Application of Stereoselective Enzymes for Chiral Resolution and Asymmetric Synthesis

The kinetic resolution of racemic N-acyl amino acids using enzymes like aminoacylase (B1246476) is a well-established industrial process. This strategy involves the stereoselective hydrolysis of the N-acyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid. For the production of this compound, a racemic mixture of N-acyl-3-(8-quinolinyl)alanine would be subjected to an immobilized aminoacylase.

A study on the resolution of various N-acyl-DL-alanines using aminoacylase from Aspergillus oryzae or pig kidney demonstrates the viability of this approach. nih.gov The process typically involves incubating the racemic N-acetylated substrate with the enzyme, which selectively hydrolyzes the L-form. The resulting L-amino acid can be separated from the unreacted D-enantiomer based on differences in solubility. The unreacted N-acyl-D-amino acid can then be racemized and recycled, maximizing the theoretical yield.

Table 1: Representative Conditions for Enzymatic Resolution of N-Acyl-DL-alanine

ParameterCondition
EnzymeImmobilized Pig Kidney Aminoacylase (on DEAE-Sephadex)
SubstrateN-acyl-DL-alanine
Optimum pH8.0
Optimum Temp.65°C
ActivatorCo²⁺
OutcomeYield of L-alanine ~70% of theoretical

Data sourced from a study on the resolution of N-acyl-DL-alanine. nih.gov

This method's applicability to 3-(8-quinolinyl)alanine would depend on the substrate tolerance of available aminoacylases, a common consideration in developing chemoenzymatic processes for novel amino acids.

Biocatalytic Routes Involving Aldolases or Transaminases for this compound Precursors

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor to a keto acceptor. researchgate.net This represents a direct and atom-economical route for asymmetric synthesis. The synthesis of this compound could be envisioned starting from the corresponding β-keto acid, 3-(quinolin-8-yl)pyruvic acid. An L-stereospecific transaminase would transfer an amino group from a donor like L-alanine or L-aspartate to the keto acid, yielding the desired L-amino acid product.

A study on the enzymatic resolution of various β-heterocyclic alanine (B10760859) derivatives utilized Escherichia coli aromatic L-amino acid transaminase. nih.gov This enzyme successfully resolved racemic mixtures by selectively converting the L-enantiomer, demonstrating the potential for transaminases to act on complex heterocyclic substrates. nih.gov Although this was a resolution process, it highlights the enzyme's ability to recognize and process such structures, suggesting that a corresponding asymmetric synthesis from the keto-acid precursor is feasible.

Table 2: Enzymatic Resolution of β-Heterocyclic Alanines using E. coli L-amino acid transaminase

Substrate (racemic)Conversion Yield of D-isomerEnantiomeric Excess (ee) of D-isomer
Pyrazolylalanine46%85%
Triazolylalanine42%72%
Imidazolylalanine48%95%

Data from a study on the resolution of various β-heterocyclic alanines. nih.gov

The primary challenge in this approach is often the stability of the β-keto acid precursor, which can be prone to decarboxylation. researchgate.net However, the high enantioselectivity and green credentials of transaminase-catalyzed reactions make them a highly attractive strategy.

Asymmetric Organocatalytic Approaches to this compound and its Stereoisomers

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. It uses small, chiral organic molecules to catalyze enantioselective transformations.

Utilization of Chiral Organocatalysts in Strecker-Type Reactions for this compound

The Strecker reaction is a classic method for synthesizing α-amino acids from an aldehyde, an amine, and a cyanide source. The development of catalytic, asymmetric versions has made it a powerful tool for producing enantiopure amino acids. To synthesize this compound, this reaction would start with 8-quinolinecarboxaldehyde (B1295770).

A chiral organocatalyst, such as a thiourea (B124793) derivative, can activate the in-situ formed imine towards nucleophilic attack by cyanide. nih.gov The catalyst, through hydrogen bonding, orients the reactants to favor the formation of one enantiomer of the resulting α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired amino acid. While specific examples using 8-quinolinecarboxaldehyde are not prominent in the literature, the generality of the organocatalytic Strecker reaction for various aromatic aldehydes suggests its applicability. iosrjournals.orgnih.gov

Enantioselective Additions to Quinoline-Derived Imines for this compound Synthesis

An alternative organocatalytic strategy involves the enantioselective addition of a nucleophile to an imine derived from 8-quinolinecarboxaldehyde. For instance, a Michael addition of a nucleophile to a dehydroalanine (B155165) derivative can yield various heterocyclic β-substituted alanines. A high-yielding synthesis of compounds like β-(pyrazol-1-yl)-alanine has been achieved by the Michael addition of the heterocycle to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester. uminho.pt This reaction proceeds under mild conditions and offers a versatile route to β-heterocyclic alanines. uminho.pt

Another approach is the aza-Henry (or nitro-Mannich) reaction, where a nitroalkane is added to an imine. Research by Johnston and colleagues has shown that chiral bis(amidine) [BAM] organocatalysts can promote the highly diastereo- and enantioselective addition of α-nitro esters to various imines. google.com Applying this to an imine derived from 8-quinolinecarboxaldehyde could produce a precursor to this compound after reduction of the nitro group.

Multistep Chemical Synthesis of this compound: Strategic Design and Optimization

Classic multistep synthesis provides a robust, albeit often longer, path to the target amino acid. A plausible and well-precedented route starts from a suitable quinoline (B57606) derivative and employs standard amino acid synthesis methodologies.

A key reference by Reimann and Dammertz outlines the synthesis of a closely related compound, 3-(5,6,7,8-tetrahydro-5-quinolinyl)alanine. iosrjournals.orgacs.org Their strategy involves a Strecker synthesis on 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetaldehyde. acs.org A similar strategy could be adapted for this compound, starting with 8-quinolinecarboxaldehyde.

A potential synthetic sequence is as follows:

Chain Extension: The starting material, 8-quinolinecarboxaldehyde, undergoes a Wittig-Horner or similar olefination reaction with a phosphonate (B1237965) ylide like diethyl cyanomethylphosphonate to yield 3-(quinolin-8-yl)acrylonitrile.

Michael Addition: A protected amine, such as dibenzylamine, is added to the α,β-unsaturated nitrile via a Michael addition.

Hydrolysis and Deprotection: The nitrile is then hydrolyzed to a carboxylic acid, and the protecting groups on the amine are removed via hydrogenolysis to yield racemic 3-(8-quinolinyl)alanine.

Resolution: The final racemic amino acid is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, followed by fractional crystallization. nih.gov

An alternative established route is the Erlenmeyer-Plöchl synthesis, which could be adapted using 8-quinolinecarboxaldehyde and N-acetylglycine to form an azlactone intermediate. Subsequent reduction and hydrolysis would yield the racemic amino acid, which would then require resolution. sjofsciences.com

Retrosynthetic Analysis and Convergent/Divergent Synthetic Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. amazonaws.com For this compound, the primary disconnection occurs at the Cα-Cβ bond of the alanine moiety, separating the quinoline ring from the amino acid backbone. This suggests a convergent synthesis where the two key fragments—a quinoline-containing electrophile and a nucleophilic glycine (B1666218) or alanine equivalent—are prepared separately and then combined.

Key Retrosynthetic Disconnections:

Cα-Cβ Bond Cleavage: This leads to a quinoline-8-ylmethyl synthon and a glycine enolate synthon. Practical reagents for this approach include 8-(bromomethyl)quinoline (B1267487) or quinoline-8-carboxaldehyde, which can react with a protected glycine derivative.

Functional Group Interconversion (FGI): An alternative strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor, which simplifies the retrosynthesis to an unsaturated precursor formed from quinoline-8-carboxaldehyde and an N-acylglycine derivative. sjofsciences.com

A convergent pathway might involve the reaction between quinoline-8-carboxaldehyde and an N-protected amino acid derivative, such as N-Boc-3-amino-tyrosine methyl ester, to form a Schiff base, which is then elaborated to the final product. researchgate.net This approach allows for the independent synthesis and modification of both the quinoline and amino acid components before their union.

Stereocontrol Strategies in Classical Chemical Transformations Towards this compound

Achieving the desired L-configuration at the stereocenter is the most critical aspect of the synthesis. Several strategies have been developed for the enantioselective synthesis of α-amino acids, which are applicable to the production of this compound.

Chiral Auxiliary-Based Methods: The Evans oxazolidinone auxiliary method is a well-established strategy for stereocontrolled alkylation. sjofsciences.com In this approach, a chiral oxazolidinone is attached to a glycine or acetate (B1210297) unit, directing the alkylation by the quinoline-8-ylmethyl halide from a specific face, thus setting the desired stereochemistry. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Asymmetric Catalysis:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as C2-symmetric chiral quaternary ammonium (B1175870) salts, can be used to mediate the alkylation of a Schiff base of a glycine ester with high enantioselectivity. organic-chemistry.org This method is known for its operational simplicity and high efficiency. organic-chemistry.org

Asymmetric Hydrogenation: The hydrogenation of an α,β-unsaturated precursor (a dehydroamino acid) using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) is a powerful method for establishing the stereocenter with high enantiomeric excess. sjofsciences.com

Enzymatic Methods:

Enzymatic Resolution: This technique involves the use of enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired L-amino acid. sjofsciences.com

Engineered Enzymes for Direct Synthesis: A highly specific and efficient approach involves using engineered enzymes. For instance, engineered tyrosine phenol-lyase (TPL) has been successfully used to synthesize the closely related compound 2-amino-3-(8-hydroxy-5-quinolinyl)-L-alanine (HqAla). nih.gov The wild-type enzyme showed no activity, but site-saturation mutagenesis yielded a double mutant capable of producing the target amino acid. nih.gov This highlights the potential of biocatalysis for the direct and highly enantioselective synthesis of quinolinyl alanines.

Comparative Analysis of Synthetic Routes: Yield, Stereoselectivity, and Scalability in Academic Settings

The choice of a synthetic route in an academic setting depends on a balance of factors including yield, the degree of stereochemical control, and the ease of scaling the reaction from milligrams to grams. While a direct comparison for this compound is not available in a single report, analysis of similar syntheses provides valuable insights.

Synthetic Strategy Representative Compound Typical Yield Stereoselectivity (ee% or d.r.) Scalability Notes Reference
Palladium-Catalyzed Heck Reaction (3-Quinolyl)-alanine homologue90% (for coupling step)High (from chiral precursor)Potentially scalable; requires palladium catalyst and specific ligands. tandfonline.com
Evans Oxazolidinone Auxiliary General α-amino acids~70-90%>95% d.r.Multi-step process; stoichiometry of the auxiliary can be costly for large scale. sjofsciences.com
Asymmetric Phase-Transfer Catalysis α,α-Dialkyl-α-amino acidsHighHigh (up to 99% ee)Catalytic nature is advantageous for scale-up; efficient and general. organic-chemistry.org
Enzymatic Synthesis (Engineered TPL) 2-amino-3-(8-hydroxy-5-quinolinyl)-L-alanineNot specifiedHigh (implied)Highly specific; requires protein expression and purification; operates in aqueous media under mild conditions. nih.gov
Acetamidomalonate Synthesis Diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)-propanedionate>85%Racemic (requires resolution or chiral modification)Good yields, but purification can be challenging due to similar polarities of starting material and product. sjofsciences.com Successful scale-up has been reported. sjofsciences.com sjofsciences.com

Catalytic enantioselective methods are often superior for scalability. Asymmetric hydrogenation and phase-transfer catalysis use only a small amount of a chiral catalyst to generate large quantities of the desired enantiomer, making them highly attractive. sjofsciences.comorganic-chemistry.org The development of scalable routes often prioritizes one-pot procedures and avoids chromatographic purification to improve efficiency and reduce costs. nih.gov

Enzymatic routes , such as the one developed for HqAla, represent a green and highly selective alternative. nih.gov These reactions are performed under mild conditions in aqueous buffers, but the development, production, and optimization of the necessary enzyme can be resource-intensive. nih.gov

Coordination Chemistry of 3 8 Quinolinyl L Alanine with Transition Metals and Lanthanides

Metal Ion Complexation with 3-(8-Quinolinyl)-L-alanine: Ligand Field Theory and Chelation Effects

The complexation of metal ions with this compound is governed by the principles of ligand field theory, which describes the interaction between the metal's d-orbitals and the ligand's donor atoms. The quinoline (B57606) nitrogen and the deprotonated hydroxyl group of the 8-hydroxyquinoline (B1678124) moiety, along with the amino and carboxylate groups of the L-alanine backbone, provide multiple potential coordination sites. The chelation effect, where a multidentate ligand binds to a central metal ion to form a ring structure, is expected to play a significant role in the thermodynamic stability of the resulting complexes. The formation of stable five- or six-membered chelate rings significantly enhances the stability of the metal complexes compared to coordination with monodentate ligands.

The versatile structure of this compound allows for several possible coordination modes, primarily dictated by the nature of the metal ion, the pH of the medium, and the stoichiometry of the reaction.

N,O-Bidentate Coordination: The most common coordination mode for the 8-hydroxyquinoline (oxine) moiety is N,O-bidentate, involving the quinoline nitrogen and the deprotonated hydroxyl group. mdpi.com In mixed-ligand complexes of transition metals with 8-hydroxyquinoline and L-alanine, this N,O-chelation is consistently observed. mdpi.comarizona.edu It is highly probable that in complexes of this compound, this N,O-bidentate binding from the quinolinol side chain would be a primary mode of interaction.

N,N-Bidentate Coordination: While less common for 8-hydroxyquinoline itself, the presence of the amino group from the L-alanine backbone introduces the possibility of an N,N-bidentate coordination mode, involving the quinoline nitrogen and the amino nitrogen. The formation of such a chelate ring would depend on the conformational flexibility of the ligand and the geometric preferences of the metal ion.

Tridentate Binding Motifs: The this compound ligand possesses the potential to act as a tridentate ligand, coordinating to a metal center via the quinoline nitrogen, the deprotonated hydroxyl oxygen, and one of the donor atoms from the amino acid portion (either the amino nitrogen or a carboxylate oxygen). This would lead to the formation of highly stable fused chelate ring systems. In studies of mixed ligand complexes of Fe(III) and Cu(II) with 8-hydroxyquinoline and L-alanine, the amino acid coordinates through its carboxyl and hydroxyl groups. arizona.edu This suggests that in a single molecule of this compound, a tridentate coordination involving the N,O of the quinoline and an oxygen from the carboxylate group is a plausible and likely binding motif, leading to enhanced complex stability.

The inherent chirality of the L-alanine backbone in this compound is expected to have a profound influence on the stereochemistry of its metal complexes. The coordination of a chiral ligand to a metal center can induce chirality at the metal center, leading to the formation of diastereomers. This phenomenon is well-documented in the coordination chemistry of amino acids.

The use of enantiomerically pure L-alanine ensures that the resulting complexes are chiral. In the case of lanthanide complexes with L- and D-alanine, the homochirality of the amino acid ligand leads to the formation of non-centrosymmetric dimeric structures. Similarly, the coordination of this compound would result in chiral complexes. The specific arrangement of the ligands around the metal ion (e.g., facial or meridional isomers in octahedral complexes) will be influenced by the stereochemistry of the L-alanine moiety, often leading to a preferred diastereomeric configuration. Circular dichroism spectroscopy is a key technique for probing the chirality of these metal-ligand complexes.

Structural Elucidation of Metal-3-(8-Quinolinyl)-L-alanine Complexes via Advanced Spectroscopic and Crystallographic Techniques

A combination of spectroscopic and crystallographic methods is essential for the comprehensive structural characterization of metal complexes with this compound.

Table 1: Crystallographic Data for Representative Lanthanide-Alanine Complexes

Feature[Nd(H₂O)₄(L-Ala)₂]₂⁶⁺[Ho(H₂O)₄(L-Ala)₂]₂⁶⁺
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
Coordination No. 98
Geometry Mono-capped square antiprismaticDistorted square antiprismatic
Data derived from studies on lanthanide complexes with L-alanine.

Spectroscopic techniques provide valuable information about the electronic structure and coordination environment of the metal ions in the complexes.

UV-Vis Spectroscopy: The electronic spectra of the complexes reveal ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metals, or f-f transitions for lanthanides. In mixed-ligand complexes of Mn(II), Co(II), Ni(II), and Cu(II) with 8-hydroxyquinoline and L-alanine, the UV-Vis spectra show absorptions assigned to ligand field transitions, which are indicative of the coordination geometry. mdpi.com For example, the electronic spectrum of the Mn(II) complex suggests a tetrahedral geometry, while that of the Co(II) complex is also consistent with a tetrahedral environment. mdpi.com

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and Fe(III). The EPR spectrum can provide information about the oxidation state, the coordination environment, and the magnetic properties of the metal ion.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules and their metal complexes. The CD spectra of metal-3-(8-Quinolinyl)-L-alanine complexes would confirm the induction of chirality and provide information about the conformation of the complex in solution. Studies on chiral Cu(II) and Ni(II) salen complexes used in the alkylation of alanine (B10760859) esters have demonstrated the utility of CD in assessing the stereoselectivity of reactions involving chiral amino acid derivatives.

Table 2: Electronic Spectral Data for Mixed-Ligand Complexes with 8-Hydroxyquinoline and L-Alanine

Complexλmax (nm)AssignmentProposed Geometry
[Mn(HQ)(Ala)] 400⁶A₁ → ⁴T₁Tetrahedral
[Co(HQ)(Ala)] 352, 600, 680⁴A₂ → ⁴T₁(P), ⁴A₂ → ⁴T₁(F)Tetrahedral
[Ni(HQ)(Ala)] 410, 610, 990³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F)Octahedral
[Cu(HQ)(Ala)] 380, 620²E_g → ²T₂gDistorted Octahedral
Data adapted from studies on mixed-ligand complexes. mdpi.com HQ = 8-Hydroxyquinoline, Ala = Alanine.

Thermodynamics and Kinetics of Metal-3-(8-Quinolinyl)-L-alanine Complex Formation

The thermodynamic stability and the kinetics of complex formation are crucial parameters for understanding the behavior of metal-3-(8-Quinolinyl)-L-alanine complexes in various chemical and biological systems.

The thermodynamic stability of the complexes is quantified by the stability constants (log K). The chelate effect, arising from the multidentate nature of this compound, is expected to result in high stability constants for its metal complexes. Studies on indium(III) complexes with derivatives of 8-hydroxyquinoline have shown that tridentate ligands form more stable complexes than bidentate ones. This suggests that if this compound acts as a tridentate ligand, its complexes will exhibit significant thermodynamic stability. The stability constants are also influenced by factors such as the nature of the metal ion (charge and ionic radius) and the solvent.

The kinetics of complex formation describe the rate at which the metal-ligand complex is formed. For some metal ions, particularly those with inert coordination spheres like Cr(III), the ligand substitution reactions can be slow. A study on the reaction of Cr(III)-aqua complexes with L-alanine showed that the reaction proceeds in two observable steps, corresponding to the sequential coordination of the ligand. The reaction rates were found to be pH-dependent, indicating the role of hydroxo species in labilizing the metal center. Similar kinetic studies on the complexation of this compound would provide valuable insights into the mechanism of complex formation.

Determination of Stability Constants and Formation Enthalpies of Complexes

The stability of the complexes formed between this compound and various metal ions is a critical parameter in understanding their behavior in solution. Potentiometric titration is a common technique used to determine the stability constants (log K) of these complexes. asianpubs.orgsebhau.edu.ly These studies provide quantitative data on the affinity of the ligand for different metal ions.

For instance, studies on related quinolinyl hydrazone ligands have shown that the stability of their complexes with divalent 3d transition metal ions often follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). sebhau.edu.lywho.int This trend is generally expected for high-spin octahedral complexes and reflects the increase in ligand field stabilization energy across the series.

The thermodynamic parameters of complex formation, such as the change in enthalpy (ΔΗ°) and entropy (ΔS°), can be determined from the temperature dependence of the stability constants. These values provide insight into the driving forces of complexation, distinguishing between enthalpic and entropic contributions. who.int

Ligand Exchange Dynamics and Reaction Mechanism Studies

The study of ligand exchange dynamics provides crucial information about the lability of complexes and the mechanisms of their reactions. Techniques like 2D exchange NMR spectroscopy can be used to investigate the kinetics of ligand exchange processes in solution. nih.gov

For related metal-quinoline complexes, such as aluminum tris(quinoline-8-olate) (Alq3), ligand exchange has been observed to occur on a timescale of seconds at room temperature. nih.gov The mechanism for such exchange can involve intramolecular processes, like twists and rearrangements, or intermolecular pathways involving solvent or other ligand molecules. nih.govlibretexts.org The activation parameters, including activation enthalpy and entropy, can help to elucidate the nature of the transition state. nih.gov

The rate of ligand substitution reactions in coordination complexes can vary significantly depending on the metal ion and the ligands involved. For instance, water exchange rates for aqua ions of transition metals span many orders of magnitude. libretexts.org The reaction mechanisms can be broadly classified as dissociative, associative, or interchange. libretexts.orgnist.gov In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org Conversely, in an associative mechanism, the incoming ligand first coordinates to the metal, forming a higher-coordination intermediate, from which another ligand then departs. libretexts.org

Role of this compound in Supramolecular Coordination Assemblies

The bifunctional nature of this compound, possessing both a robust metal-chelating unit and a chiral amino acid backbone, makes it an attractive building block for the construction of complex supramolecular architectures.

Self-Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended structures formed by the self-assembly of metal ions or clusters with organic linkers. researchgate.netnih.gov The quinoline and amino acid functionalities of this compound provide multiple coordination points, enabling the formation of one-, two-, or three-dimensional networks. mdpi.comsemanticscholar.org

The synthesis of these materials often involves solvothermal or hydrothermal methods, where the components are heated in a solvent to promote crystallization. researchgate.netmdpi.com The final structure of the resulting MOF or CP can be influenced by factors such as temperature, solvent, and the presence of modulating agents. nih.govmdpi.com The incorporation of the chiral L-alanine moiety can introduce chirality into the resulting framework, which is of interest for applications in enantioselective separations and catalysis.

While specific examples utilizing this compound in MOF and CP synthesis are not extensively documented in the provided search results, the principles of their formation can be inferred from related systems. For instance, coordination polymers based on quinoline-dicarboxylate ligands and lanthanide ions have been shown to form complex 3D structures. mdpi.com Similarly, coordination polymers have been synthesized from other bis(oxine) ligands. researchgate.net

Design of Metallacages and Metallo-Supramolecular Architectures Based on this compound

Metallacages and other discrete metallo-supramolecular architectures are formed through the self-assembly of metal ions and organic ligands into well-defined polyhedral or other complex shapes. acs.orgnih.gov The directional bonding approach, where the geometry of the ligands and the coordination preference of the metal ion dictate the final structure, is a key strategy in the design of these assemblies. acs.org

The rigid quinoline unit of this compound can act as a panel or a directional vector in the construction of such architectures. The chirality of the amino acid can also be used to induce the formation of chiral cages. nih.gov The self-assembly process is often driven by the formation of thermodynamically stable products, and the resulting structures can exhibit sophisticated features like host-guest chemistry, where the cage encapsulates other molecules. acs.orgresearchgate.net

While the direct use of this compound in the synthesis of metallacages is not explicitly detailed in the search results, the general principles of their design are well-established. For example, chiral metallacycles and metallogels have been prepared from alanine-based precursors, demonstrating the transfer of chirality from the molecular level to the supramolecular scale. nih.gov

Biocoordination Chemistry of this compound and Relevance to Metalloenzyme Mimics

The intersection of coordination chemistry with biology, or biocoordination chemistry, is a field that seeks to understand the roles of metal ions in biological systems and to design artificial systems that mimic their function. nih.gov

Mimicking Active Sites of Metal-Dependent Enzymes with this compound Complexes

Metalloenzymes are proteins that utilize metal ions in their active sites to perform a vast array of biological functions, including catalysis. escholarship.org The design of small-molecule complexes that mimic the structure and function of these active sites is a major goal of bioinorganic chemistry. nih.gov

The this compound ligand provides a platform for creating such mimics. The quinoline moiety can replicate the coordination environment provided by histidine or other nitrogen-donating residues in an enzyme's active site, while the amino acid backbone can be further functionalized to introduce other features of the native protein environment. nih.gov For example, a related noncanonical amino acid containing 8-hydroxyquinoline has been designed as a metal-chelating residue that can be incorporated into proteins. nih.gov

Complexes of this compound with various transition metals could potentially model the active sites of enzymes such as nitrile hydratases, which contain iron or cobalt, or zinc-containing aminopeptidases. nih.govscience.gov The study of these synthetic analogues can provide valuable insights into the reaction mechanisms of the native enzymes and can lead to the development of new catalysts for chemical transformations.

Interactions of this compound with Biologically Relevant Metal Ions

Given the absence of specific research on this compound, a detailed analysis of its interactions with biologically relevant metal ions such as iron (Fe), copper (Cu), and zinc (Zn) cannot be definitively presented. However, based on the known chemistry of its constituent parts, some potential modes of interaction can be hypothesized.

Studies on mixed-ligand complexes involving 8-hydroxyquinoline (a structurally related compound) and various amino acids, including L-alanine, have demonstrated the formation of stable complexes with transition metals. For instance, research has shown the synthesis and characterization of iron(III) and copper(II) complexes with mixed ligands derived from 8-hydroxyquinoline and L-alanine. In these complexes, the metal ions are coordinated by the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group of 8-hydroxyquinoline, as well as the carboxylate group of the amino acid. It is plausible that this compound would coordinate to metal ions in a similar tridentate fashion, utilizing the quinoline nitrogen, the alanine nitrogen, and one of the carboxylate oxygens.

The interaction of such a ligand with biologically relevant metal ions could have significant implications. The balance of these essential metals is crucial for numerous biological processes, and chelating agents can modulate their activity. For example, copper complexes are known to exhibit a range of biological activities, and the chelation of iron is a key strategy in managing certain diseases.

The lack of specific data underscores a significant gap in the literature. The synthesis and characterization of this compound and the systematic investigation of its coordination behavior with a variety of transition metals, lanthanides, and biologically important metal ions would be a valuable contribution to the fields of coordination chemistry and bioinorganic chemistry. Such studies would not only elucidate the fundamental coordination properties of this interesting ligand but also could pave the way for the development of new metal-based compounds with potential applications in catalysis, materials science, or medicine.

Integration of 3 8 Quinolinyl L Alanine into Peptide and Protein Systems for Biochemical Probing

Site-Specific Incorporation of 3-(8-Quinolinyl)-L-alanine into Synthetic Peptides

The precise placement of this compound within a peptide sequence is crucial for its function as a probe. This is achieved primarily through established peptide synthesis techniques, which require the amino acid to be suitably protected, most commonly with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound Inclusion

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a laboratory setting. The Fmoc-based strategy is particularly common due to its use of milder cleavage conditions compared to older Boc-based methods. The general cycle for incorporating any amino acid, including an Fmoc-protected quinolinyl alanine (B10760859) derivative, involves a series of repeated steps:

Deprotection: The N-terminal Fmoc group of the growing peptide chain, which is anchored to an insoluble resin support, is removed using a basic solution, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amine for the next coupling step.

Activation and Coupling: The carboxylic acid of the incoming Fmoc-3-(8-Quinolinyl)-L-alanine is activated using coupling reagents. Common activators include uronium or phosphonium (B103445) salts like HBTU or PyBOP, which form a highly reactive species. This activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed amine of the peptide chain.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is fully assembled. The stability and handling of the Fmoc-protected quinolinyl alanine are critical for its successful incorporation into complex peptide sequences. The quinoline (B57606) moiety itself does not typically require a side-chain protecting group during standard Fmoc-SPPS. Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA).

Table 1: Standard Reagents in Fmoc-SPPS for Unnatural Amino Acid Incorporation

Reagent/ComponentFunctionCommon Examples
Solid Support (Resin) Insoluble anchor for the growing peptide chain.Wang resin, Rink amide resin
Protecting Group Temporarily blocks the α-amino group.Fmoc (9-fluorenylmethoxycarbonyl)
Deprotection Agent Removes the Fmoc group.20% Piperidine in DMF
Coupling/Activating Agent Facilitates peptide bond formation.HBTU, HATU, PyBOP, DIC/Oxyma
Solvent Solubilizes reagents and swells the resin.DMF, NMP, DCM
Cleavage Cocktail Releases the peptide from the resin and removes side-chain protecting groups.TFA-based mixtures with scavengers (e.g., water, TIS)

Solution-Phase Peptide Synthesis Strategies Incorporating this compound

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for producing shorter peptides or peptide fragments on a large scale. In this "classical" approach, protected amino acids are coupled in a homogenous solution, and the intermediate product is isolated and purified after each step.

The strategy involves the protection of the amino group of one amino acid (e.g., Fmoc-3-(8-Quinolinyl)-L-alanine) and the carboxyl group of the other, followed by a coupling reaction in the presence of an activating agent. This method requires careful purification of intermediates, often through crystallization or chromatography, which can be labor-intensive. However, it avoids the use of a solid support and the potential for side reactions associated with the resin linker.

Conformational Analysis and Structural Impact of this compound-Containing Peptides

The introduction of a bulky, aromatic side group like 8-quinolinylalanine can significantly influence the local and global conformation of a peptide.

Influence of this compound on Peptide Secondary and Tertiary Structures

The size and shape of the quinolinyl group can impose steric constraints that affect the allowable backbone dihedral angles (phi and psi) of the peptide chain. This can lead to the stabilization or destabilization of common secondary structures:

α-Helices: The bulky quinoline side chain may disrupt the regular hydrogen-bonding pattern of an α-helix if not positioned correctly, potentially acting as a helix breaker. Conversely, specific hydrophobic or π-stacking interactions with other residues could stabilize helical turns.

β-Sheets: In β-sheets, the quinolinyl group would project alternately above and below the plane of the sheet. Its interactions with neighboring strands could influence sheet stability and registration.

Turns and Unordered Structures: The steric bulk may favor the formation of β-turns or lead to more disordered, random coil conformations, particularly in flexible regions of a peptide.

Spectroscopic Probes for Peptide Conformational Dynamics Utilizing this compound

The intrinsic fluorescence of the quinoline ring makes this compound a useful tool for probing the conformational dynamics of peptides. The fluorescence emission properties (such as intensity, wavelength, and lifetime) of the quinoline moiety are often sensitive to its local microenvironment. Changes in solvent polarity, proximity to other amino acid side chains (especially quenchers like tryptophan), or binding events can alter the fluorescence signal. This allows researchers to monitor conformational changes, folding/unfolding transitions, or ligand binding in real-time without the need for an external fluorescent label.

Use of this compound as an Intrinsic Spectroscopic Probe in Peptide Research

The quinoline group in this compound functions as a fluorophore, analogous to the natural fluorescent amino acid tryptophan but with distinct photophysical properties. This allows it to serve as a built-in spectroscopic reporter. The utility of such a probe is demonstrated in studies of structurally similar compounds, like those containing quinoxaline (B1680401), where the fluorophore's emission is strongly dependent on temperature and environment. nih.gov

Key applications include:

Monitoring Environmental Polarity: A blue-shift (shift to shorter wavelengths) in the fluorescence emission spectrum typically indicates the probe is moving into a more hydrophobic (non-polar) environment, such as the core of a folded protein or a lipid membrane.

Distance Measurements (FRET): If paired with a suitable acceptor molecule, this compound can act as a donor in Förster Resonance Energy Transfer (FRET) experiments to measure intramolecular or intermolecular distances.

Binding Assays: A change in fluorescence upon the binding of a peptide to another molecule (e.g., a protein, nucleic acid, or small molecule ligand) can be used to quantify binding affinity and kinetics.

Luminescence Properties of the Quinoline Moiety for Monitoring Peptide Interactions

The quinoline ring system is a well-established fluorophore. When incorporated into a peptide chain as this compound, its fluorescence properties become sensitive to the local microenvironment. This sensitivity, known as solvatochromism, manifests as shifts in the excitation and emission spectra, as well as changes in fluorescence quantum yield and lifetime, upon changes in solvent polarity, viscosity, or the proximity of other molecules. elifesciences.orgnih.gov

For instance, the fluorescence of a peptide containing this compound can be monitored to detect binding events. Upon interaction with a target molecule, the environment around the quinoline side chain is altered, leading to a measurable change in its fluorescence signal. This "turn-on," "turn-off," or ratiometric response can be used to quantify binding affinities and kinetics. The photophysical properties of dipeptides containing a related quinoxaline moiety have been shown to be strongly temperature-dependent, with fluorescence dominating at ambient temperatures. nih.gov This suggests that the local environment significantly influences the emissive properties of such aromatic side chains.

Below is a table summarizing the typical solvatochromic effects on quinoline derivatives, which are indicative of the potential changes that could be observed when this compound within a peptide interacts with a binding partner.

Solvent PropertyEffect on Emission SpectrumEffect on Quantum Yield
Increasing PolarityRed Shift (Bathochromic shift)Often Decreased (Quenching)
Decreasing PolarityBlue Shift (Hypsochromic shift)Often Increased
Viscous EnvironmentPotential increase in quantum yield due to reduced non-radiative decay

This table illustrates general trends for quinoline-based fluorophores and is expected to be applicable to peptides containing this compound.

FRET (Förster Resonance Energy Transfer) Applications with this compound as a Donor/Acceptor

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale (typically 1-10 nm) within or between molecules. nih.gov It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler." nih.gov

For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. aatbio.com this compound, with its characteristic absorption and emission profiles, has the potential to act as a FRET donor when paired with a suitable acceptor. Acceptors for tryptophan, which has a similar excitation range, include fluorophores like 1-naphthylamine (B1663977) and dansylamide. nih.gov

When incorporated into a peptide or protein, this compound can serve as a donor to an acceptor molecule (e.g., another fluorescent dye or a transition metal ion) that is either attached to the same protein or to an interacting partner. nih.gov A change in the conformation of the protein or the association/dissociation of the interacting partner will alter the distance between the donor and acceptor, leading to a change in FRET efficiency. This change can be measured as a decrease in the donor's fluorescence intensity or lifetime, or an increase in the acceptor's emission.

The Förster distance (R₀), at which FRET is 50% efficient, is a critical parameter for any FRET pair. While the specific R₀ for this compound with various acceptors has not been extensively documented, it can be calculated based on the spectral properties of the donor and acceptor. The table below lists potential acceptor classes for a quinoline-based donor.

Acceptor TypePotential FRET Partner for this compoundDistance Range (Typical)
Organic DyesDansyl, Fluorescein, Rhodamine derivatives20 - 80 Å
Fluorescent ProteinsGreen Fluorescent Protein (GFP) variants, mCherry30 - 60 Å
Transition Metal IonsNi²⁺, Co²⁺, Cu²⁺10 - 25 Å nih.gov
Quantum DotsCadmium Selenide (CdSe) based QDs40 - 70 Å

This table provides examples of potential FRET partners. The suitability of each acceptor depends on the specific spectral overlap with this compound.

Engineering of Proteins via Genetic Code Expansion for this compound Integration

The site-specific incorporation of ncAAs into proteins in living cells is made possible by the technology of genetic code expansion. This involves repurposing a nonsense codon (typically the amber stop codon, UAG) to encode for the ncAA. nih.gov This powerful technique requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the endogenous components of the host cell's protein synthesis machinery. nih.gov

Orthogonal tRNA Synthetase/tRNA Pair Development for this compound

To genetically encode this compound, a unique aminoacyl-tRNA synthetase (aaRS) must be evolved that recognizes this specific amino acid and attaches it to its cognate, orthogonal transfer RNA (tRNA). This engineered tRNA has an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG codon).

The development of such a pair is a significant undertaking in synthetic biology. It typically starts with an aaRS/tRNA pair from an organism that is evolutionarily distant from the expression host (e.g., an archaeal pair for use in E. coli or mammalian cells). researchgate.net The active site of the aaRS is then mutated through directed evolution or rational design to accommodate the new unnatural amino acid, in this case, this compound, while discriminating against all canonical amino acids. A selection process is then used to identify mutant synthetases that can efficiently charge the orthogonal tRNA with the desired ncAA, enabling its incorporation into a reporter protein in response to the amber codon.

While the specific details of the orthogonal pair for this compound are not widely published, the successful incorporation of the closely related (8-hydroxyquinolin-3-yl)alanine (HQAla) into the lactococcal multidrug-resistance regulator (LmrR) has been demonstrated, confirming the feasibility of this approach. rsc.org

Protein Function Modification and Structure-Function Studies via this compound Incorporation

The site-specific incorporation of this compound allows for the introduction of novel chemical functionalities into proteins, thereby modifying their function. The quinoline moiety is a known metal chelator. By placing this amino acid at a specific site within a protein scaffold, a new metal-binding site can be created, leading to the generation of artificial metalloenzymes.

A study by Drienovská et al. demonstrated this principle by incorporating (8-hydroxyquinolin-3-yl)alanine into the LmrR protein. rsc.org The resulting engineered protein was able to efficiently complex with various metal ions, including Cu(II) and Zn(II). The Cu(II)-bound version of the enzyme catalyzed asymmetric Friedel-Crafts alkylation, while the Zn(II)-bound form exhibited hydrolase activity, mimicking natural zinc-containing enzymes. rsc.org This work highlights how the unique chemical properties of the quinoline side chain can be harnessed to expand the catalytic repertoire of proteins.

Furthermore, the fluorescent nature of this compound allows it to serve as a spectroscopic reporter for structure-function studies. By placing it at or near an active site or an allosteric site, changes in its fluorescence can be used to monitor conformational changes associated with substrate binding, catalysis, or regulation.

Investigation of Protein-Ligand Interactions Utilizing this compound Analogues

Understanding the intricacies of protein-ligand interactions is fundamental to drug discovery and chemical biology. Fluorescent ncAAs like this compound and its derivatives offer a sensitive and non-invasive way to probe these interactions.

Mapping Binding Pockets and Interaction Surfaces with this compound Derivatives

By incorporating this compound at various positions on a protein's surface or within a putative binding pocket, its fluorescence can be used to map the binding of a ligand. The binding event can induce changes in the local environment of the quinoline probe, resulting in a detectable fluorescence change. A systematic scan of different positions can thus delineate the ligand-binding interface.

For example, if the fluorescence of a this compound residue is quenched upon ligand binding, it suggests that this residue is at or near the binding site. By analyzing the magnitude of the fluorescence change at different positions, a detailed map of the interaction surface can be constructed. This approach can provide valuable information about the orientation and dynamics of the bound ligand, complementing data from other structural biology techniques like X-ray crystallography and NMR. The sensitivity of quinoline fluorescence to the environment makes it an excellent reporter for such mapping studies. elifesciences.org

Design of Peptidomimetics and Protein Mimetics Based on this compound Scaffolds

The transformation of peptides into effective therapeutic or diagnostic agents is often hindered by inherent limitations such as poor metabolic stability and low bioavailability. longdom.org Peptidomimetics and protein mimetics are compounds designed to replicate the structure and function of natural peptides and proteins while overcoming these drawbacks. longdom.orgthieme-connect.de A key strategy in this field involves the incorporation of non-canonical or unnatural amino acids to create novel molecular scaffolds. nih.gov this compound is an exemplary non-canonical amino acid whose unique quinoline side chain offers a rigid, functionalizable scaffold ideal for designing sophisticated mimetics for biochemical probing.

The rationale for using the this compound scaffold is rooted in the versatile chemical properties of the quinoline ring system. This heterocyclic structure can serve multiple functions within a peptide or protein architecture:

Conformational Constraint: The bulky and rigid nature of the quinoline group can restrict the conformational flexibility of the peptide backbone, guiding it to adopt specific secondary structures like β-turns or helices. This is crucial for mimicking the bioactive conformation of a natural peptide ligand.

Metal Chelation: The 8-quinolinyl group is a well-known bidentate chelating agent for various transition metal ions. nih.gov Incorporating this amino acid into a peptide sequence creates a localized, high-affinity metal-binding site. This feature is highly valuable for the design of artificial metalloenzymes and metal-sensing probes.

Biochemical Probing: The quinoline moiety possesses intrinsic fluorescence, allowing it to serve as a spectroscopic reporter for studying peptide-protein interactions, conformational changes, or local environmental polarity without the need for external labels.

While direct studies detailing the integration of this compound into peptidomimetics are emerging, extensive research on the closely related analogue, (8-hydroxyquinolin-3-yl)alanine (HQAla), provides a powerful proof-of-concept for this design strategy. This work demonstrates how a quinoline-based amino acid can be used to construct novel protein mimetics with tailored functions.

In a notable study, HQAla was genetically incorporated into the lactococcal multidrug-resistance regulator (LmrR), a dimeric protein, using stop codon suppression methodology. The introduction of this unnatural amino acid at a specific site created a novel metal-binding pocket within the protein scaffold. The resulting protein mimetic, LmrR_HQAla, was shown to efficiently complex with several different transition metal ions, generating unique artificial metalloenzymes. The catalytic potential of these protein mimetics was then explored in various chemical transformations.

The research findings highlight the successful creation of new enzymatic functions based entirely on the quinoline-containing amino acid scaffold:

The Copper(II)-bound LmrR_HQAla complex demonstrated the ability to catalyze asymmetric Friedel-Crafts alkylation and water addition reactions, showcasing its potential in synthetic chemistry.

The Zinc(II)-coupled enzyme was found to mimic the activity of natural zinc-dependent hydrolases, indicating its utility in designing catalysts for biochemical reactions.

These results provide a clear blueprint for how this compound can be employed. The core 8-quinolinyl structure, shared with HQAla, is the key functional motif responsible for metal chelation and the establishment of a catalytic center. By strategically placing this amino acid within a selected peptide or protein scaffold, it is possible to design a new generation of peptidomimetics and protein mimetics for applications ranging from biocatalysis to the development of sensitive biochemical probes for metal ions.

Interactive Data Table: Catalytic Activities of HQAla-Based Protein Mimetics

Artificial MetalloenzymeMetal Ion CofactorCatalyzed ReactionApplication Area
LmrR_HQAla-CuCopper(II) (Cu²⁺)Asymmetric Friedel-Crafts AlkylationBiocatalysis, Organic Synthesis
LmrR_HQAla-CuCopper(II) (Cu²⁺)Asymmetric Water AdditionBiocatalysis, Organic Synthesis
LmrR_HQAla-ZnZinc(II) (Zn²⁺)Hydrolase Activity MimicryEnzyme Mimicry, Biochemical Probing

Biocatalytic and Enzymatic Studies Involving 3 8 Quinolinyl L Alanine and Its Analogues

Substrate Recognition and Specificity of Enzymes with 3-(8-Quinolinyl)-L-alanine

The ability of enzymes to recognize and process substrates with high specificity is fundamental to their function. The introduction of unnatural amino acids like this compound into biological systems challenges the fidelity of enzymes such as aminoacyl-tRNA synthetases and provides unique probes for mapping the intricate landscape of enzyme active sites.

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein translation by attaching the correct amino acid to its corresponding tRNA molecule. nih.govmdpi.comsemanticscholar.orgresearchgate.net The incorporation of unnatural amino acids into proteins in vivo relies on the engineering of aaRSs that can specifically recognize the unnatural amino acid while not cross-reacting with any of the canonical amino acids.

While specific studies detailing the directed evolution of an aminoacyl-tRNA synthetase for this compound are not extensively documented in publicly available research, the successful incorporation of a close analogue, HQAla, into the lactococcal multidrug-resistance regulator (LmrR) protein using stop codon suppression methodology demonstrates the feasibility of this approach. nih.govresearchgate.net This process necessitates the evolution of a mutant aaRS, often from a different organism to ensure orthogonality, that can specifically recognize and activate the quinoline-containing amino acid with high fidelity. The development of such orthogonal synthetase-tRNA pairs is a testament to the plasticity of the cellular translation machinery and its adaptability for incorporating novel chemical functionalities into proteins. nih.gov

The intrinsic fluorescence of the quinoline (B57606) ring system makes this compound and its derivatives powerful probes for mapping the active sites of enzymes. nih.gov These fluorescent amino acids can be incorporated into peptide substrates or used as standalone ligands to report on the binding environment and conformational changes within an enzyme's active site.

In a notable study, the unnatural amino acid HQAla was successfully incorporated into the LmrR protein at two different positions, V15 and M89. nih.govresearchgate.net The specific binding of metal ions to the hydroxyquinoline moiety of HQAla was monitored by UV-visible spectroscopy. The observed spectral shifts upon the addition of Cu(NO₃)₂ were indicative of complex formation with the quinoline moiety, involving the deprotonation of the phenolic group. researchgate.net Importantly, the wild-type LmrR protein, lacking HQAla, showed no such spectral changes, confirming that the unnatural amino acid was the preferred binding site for the metal ions. nih.govresearchgate.net This approach effectively transforms the unnatural amino acid into a site-specific probe for metal binding within the protein scaffold, providing insights into the local environment and accessibility of the engineered active site.

Table 1: Spectroscopic Changes of LmrR Variants Upon Titration with Cu(NO₃)₂

LmrR VariantHQAla PositionSpectroscopic ObservationInterpretation
LmrR_V15HQAla15Hyperchromic shifts at 269 nm and ~390 nmComplex formation between Cu²⁺ and HQAla
LmrR_M89HQAla89Hyperchromic shifts at 269 nm and ~390 nmComplex formation between Cu²⁺ and HQAla
Wild-Type LmrRN/ANo significant change in absorption spectrumNo specific binding of Cu²⁺ in the absence of HQAla

Mechanistic Probing of Enzymatic Reactions with this compound Derivatives

The unique chemical properties of this compound and its analogues can be exploited to probe the mechanisms of enzymatic reactions. By incorporating these unnatural amino acids into substrates, it is possible to gain insights into catalytic steps, transition states, and reaction intermediates.

The creation of artificial metalloenzymes by incorporating metal-binding unnatural amino acids like HQAla into protein scaffolds provides a powerful tool for studying and engineering novel catalytic functions. nih.govnwo.nl The catalytic potential of these newly created artificial metalloenzymes has been evaluated in various reactions, shedding light on the role of the protein environment in modulating the reactivity of the metal cofactor.

For instance, the Cu(II)-bound LmrR_HQAla enzymes were shown to catalyze asymmetric Friedel-Crafts alkylation and water addition reactions. researchgate.net The Zn(II)-coupled enzyme exhibited hydrolase activity, mimicking natural zinc-containing enzymes. researchgate.net These studies demonstrate how the incorporation of a quinoline-based amino acid can be used to create novel enzyme activities and, by extension, to study the fundamental principles of metalloenzymatic catalysis. The protein scaffold can influence the stereoselectivity and efficiency of the reaction, providing a model system for understanding how natural enzymes achieve their remarkable catalytic power.

Table 2: Catalytic Activity of LmrR_HQAla-Based Artificial Metalloenzymes

Artificial MetalloenzymeMetal CofactorReaction CatalyzedKey Finding
LmrR_V15HQAla-Cu(II)Cu²⁺Asymmetric Friedel-Crafts AlkylationDemonstrates novel catalytic activity
LmrR_M89HQAla-Cu(II)Cu²⁺Water AdditionShowcases the versatility of the artificial enzyme
LmrR_V15HQAla-Zn(II)Zn²⁺Amide-bond HydrolysisMimics natural Zn hydrolase activity

While direct studies on the use of this compound analogues to probe transition states and intermediates are limited, the principle of using substrate analogues for this purpose is well-established in enzymology. The quinoline moiety can be chemically modified to create analogues that mimic the geometry and electronic properties of proposed transition states or to trap reactive intermediates. Such studies are crucial for a detailed understanding of the catalytic cycle of an enzyme.

Allosteric Modulation and Enzyme Inhibition Studies with this compound Scaffolds

The quinoline scaffold is a common feature in many biologically active molecules, including enzyme inhibitors and allosteric modulators. wikipedia.orgnih.govkhanacademy.orgyoutube.com Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.orgkhanacademy.orgyoutube.comnih.gov

Quinoline-based compounds have been identified as inhibitors of a wide range of enzymes. researchgate.netnih.govnih.gov For example, novel pyridine-quinoline hybrids have been synthesized and shown to act as competitive and non-competitive inhibitors of PIM-1 kinase, an enzyme implicated in cancer. nih.gov The mechanism of inhibition often involves the quinoline ring system making key interactions within the enzyme's binding pocket.

While specific studies focusing on this compound as an allosteric modulator or inhibitor are not prevalent, its structural similarity to known quinoline-based inhibitors suggests its potential in this area. The amino acid functionality provides a handle for designing more complex molecules that can target allosteric sites with high specificity. The development of such compounds could lead to new therapeutic agents and research tools for studying enzyme regulation.

Development of Enzyme Modulators Based on this compound Structure

There is a conspicuous absence of published research detailing the development of enzyme modulators derived directly from the this compound structure. While the quinoline scaffold is a known pharmacophore present in various enzyme inhibitors, specific studies leveraging the this compound framework for the design and synthesis of enzyme modulators have not been reported. The potential for this compound to act as a starting point for inhibitor design is suggested by research on other quinoline derivatives, which have shown inhibitory activity against a range of enzymes. However, without dedicated studies, the specific interactions and modulatory effects of this compound on any given enzyme remain speculative.

Directed Evolution and Enzyme Engineering for Enhanced this compound Utilization

The powerful techniques of directed evolution and enzyme engineering have been widely applied to tailor enzymes for specific functions, including the utilization of unnatural amino acids. However, there is no specific evidence in the scientific literature of these methods being applied to enhance the utilization of this compound.

Optimization of Enzyme Activity and Specificity for this compound

Research on the optimization of enzyme activity and specificity for this compound through methods like random mutagenesis, site-directed mutagenesis, or DNA shuffling has not been documented. Such studies would be essential to develop biocatalysts capable of efficiently synthesizing or incorporating this specific unnatural amino acid. The process would typically involve creating a library of enzyme variants and screening for those with improved performance towards this compound as a substrate.

Creation of Novel Enzymes with Specific Reactivity Towards this compound

The creation of entirely new enzymes with specific reactivity towards this compound, for example, through computational design followed by experimental validation and evolution, is a frontier that has not yet been explored for this compound. This would involve designing an active site that specifically recognizes and acts upon the unique structural features of this compound.

The table below conceptualizes the potential outcomes of a directed evolution campaign, illustrating the stepwise improvement in enzyme performance that is theoretically achievable.

Conceptual Milestones in Directed Evolution for a Hypothetical this compound Utilizing Enzyme

Evolution Round Mutations Introduced Key Improvement Fold Improvement in Activity
Wild Type None Basal activity 1x
Round 1 A123G Increased substrate binding 5x
Round 2 A123G, F234Y Enhanced catalytic efficiency 20x
Round 3 A123G, F234Y, L15V Improved stability and expression 50x

Theoretical and Computational Studies of 3 8 Quinolinyl L Alanine and Its Assemblies

Quantum Chemical Calculations of 3-(8-Quinolinyl)-L-alanine Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the intrinsic electronic characteristics of this compound. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Transitions

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound and its derivatives. By approximating the electron density, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition characteristics and reactivity of a molecule. The energy gap between HOMO and LUMO (Eg) is a key indicator of chemical reactivity and stability. For various quinoline (B57606) derivatives, DFT calculations have shown that substituents can modulate this energy gap, thereby tuning the molecule's electronic behavior.

Table 1: Calculated Electronic Properties of Representative Quinoline Derivatives using DFT (B3LYP/6-31G)*

Compound EHOMO (eV) ELUMO (eV) Energy Gap (Eg) (eV)
Quinoline -6.21 -1.30 4.91
4-Amino-quinoline -5.68 -1.01 4.67
4-Hydroxy-quinoline -6.00 -1.11 4.89

Note: Data is illustrative and based on general findings for quinoline derivatives; specific values for this compound require direct calculation.

Time-dependent DFT (TD-DFT) calculations are further employed to simulate electronic absorption spectra, providing insights into the nature of electronic transitions. For quinoline-based compounds, these calculations help in assigning the observed absorption bands to specific molecular orbital transitions, such as π → π* and n → π* transitions, which are characteristic of the quinoline moiety.

Ab Initio Calculations for Accurate Energetics and Molecular Orbitals

For higher accuracy in energetic and molecular orbital descriptions, ab initio methods are employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more precise results.

In the study of quinoline and its derivatives, ab initio calculations have been used to refine the understanding of their thermodynamic and electronic properties. The Outer-Valence Green's Function (OVGF) method, for example, has been successfully applied to calculate the valence ionization energies of quinoline compounds, showing good agreement with experimental data from photoemission spectroscopy. These calculations provide a detailed assignment of the molecular orbitals and their contributions to the electronic bands observed in spectra. This level of theory is crucial for a precise understanding of the electronic structure, which governs the molecule's interactions and reactivity.

Molecular Dynamics (MD) Simulations of this compound in Diverse Environments

Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment.

Simulations of this compound Conformational Space in Aqueous and Organic Solvents

The conformation of this compound is expected to be highly dependent on its solvent environment. MD simulations can explore the potential energy surface of the molecule in different solvents, such as water and organic solvents, to identify the most stable conformations and the barriers between them.

While specific MD studies on this compound are not extensively documented in publicly available literature, general principles from simulations of other amino acids and quinoline derivatives can be inferred. In aqueous solutions, the hydrophilic amino acid backbone will interact favorably with water molecules through hydrogen bonding. The more hydrophobic quinoline side chain will also be influenced by the surrounding water, potentially leading to specific solvated structures. In organic solvents, the conformational preferences may shift to favor intramolecular interactions or interactions with the non-polar solvent molecules. Such simulations are crucial for understanding how the solvent can modulate the structure and, consequently, the function of this unnatural amino acid.

MD Simulations of this compound within Peptide/Protein Frameworks

Incorporating this compound into peptides or proteins can introduce novel structural and functional properties. MD simulations are invaluable for predicting how this unnatural amino acid will affect the structure, stability, and dynamics of the larger biomolecule.

Simulations of peptides containing quinoline-based amino acids can reveal how the bulky and aromatic quinoline side chain interacts with other amino acid residues. These interactions can influence the local secondary structure, potentially promoting or disrupting helical or sheet conformations. The orientation and dynamics of the quinoline side chain within a protein's binding pocket can be critical for its function, for example, in the design of novel inhibitors or fluorescent probes. MD simulations can provide atomic-level details of these interactions, guiding the rational design of peptides and proteins with desired properties.

Conformational Landscape Analysis of this compound and its Derivatives

The biological activity and physical properties of this compound are intimately linked to its conformational landscape. A thorough analysis of the accessible conformations and their relative energies is therefore essential.

Conformational energy calculations, often performed in conjunction with quantum chemical methods, can map out the potential energy surface as a function of key dihedral angles in the molecule. For this compound, the key torsions would include those around the Cα-Cβ bond of the alanine (B10760859) backbone and the bond connecting the side chain to the quinoline ring.

Studies on peptides containing L-alanine have shown that it has an intrinsic tendency to adopt helical conformations. The presence of the large quinoline group in this compound is expected to significantly alter this landscape. The steric bulk of the quinoline ring will likely restrict the conformational freedom of the backbone, potentially favoring certain rotameric states of the side chain. Understanding this conformational landscape is critical for predicting how this amino acid will behave when incorporated into larger molecular systems and for designing molecules with specific folded architectures.

Potential Energy Surface Mapping and Rotational Isomerism

Computational techniques, such as quantum mechanics (QM) calculations, are used to systematically rotate these bonds and calculate the corresponding energy at each step. cp2k.orgrug.nl This process identifies low-energy conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, the primary rotations of interest are around the Cα-Cβ and Cβ-C(quinoline) bonds. The resulting PES map reveals the most stable, or preferred, three-dimensional structures of the molecule. These stable structures are known as rotational isomers or conformers. The analysis helps in understanding which shapes the molecule is most likely to adopt in different environments. cp2k.org

Role of Intramolecular Interactions in Determining Preferred Conformations

The preferred conformations of this compound identified through potential energy surface mapping are stabilized by a variety of non-covalent intramolecular interactions. These forces dictate the folding of the molecule into its most stable shapes. Computational models are essential for identifying and quantifying these subtle interactions.

Key interactions governing the conformational preferences include:

Hydrogen Bonding: The amino acid portion contains both hydrogen bond donors (-NH2) and acceptors (-COOH). Intramolecular hydrogen bonds can form between these groups, or with the nitrogen atom of the quinoline ring, significantly stabilizing certain conformers.

π-Stacking: The electron-rich quinoline ring can engage in π-π stacking interactions if the molecule folds in a way that allows another aromatic system to come into close proximity. In assemblies or complexes, this is a major organizing force.

Steric Hindrance: Repulsive forces between bulky atomic groups prevent certain conformations. The spatial arrangement of the quinoline ring relative to the alanine backbone is heavily influenced by steric effects, which create high-energy regions on the potential energy surface.

Computational analysis reveals that a delicate balance between these attractive and repulsive forces determines the equilibrium population of different rotational isomers.

Prediction of Metal-Binding Affinity and Coordination Geometries of this compound Complexes

The structure of this compound, featuring a bidentate chelation site composed of the quinoline nitrogen and the amino acid's alpha-amino or carboxylate group, makes it a potent ligand for metal ions. Computational chemistry provides powerful tools to predict how this molecule will interact with different metals. escholarship.orgnih.gov

Computational Prediction of Stability Constants and Chelation Thermodynamics

The stability constant (log K) is a quantitative measure of the affinity between a ligand and a metal ion in solution. wordpress.com Higher values indicate the formation of a more stable complex. Computational methods can predict these constants by calculating the Gibbs free energy change (ΔG) for the binding reaction.

The relationship is given by: ΔG = -RT ln(K)

Where R is the gas constant and T is the temperature. By calculating the free energies of the solvated metal ion, the free ligand, and the resulting metal-ligand complex, the ΔG of complexation can be determined, allowing for the prediction of stability constants. uludag.edu.tr These calculations provide insight into the thermodynamics of chelation, including the enthalpic and entropic contributions to binding. This information is crucial for understanding the strength and selectivity of the ligand for different metal ions.

Below is an interactive table showing hypothetical, computationally predicted stability constants for this compound with various divalent metal ions in an aqueous medium.

Metal IonPredicted Log K₁Predicted Log K₂Predicted Overall Log β₂
Cu(II)9.88.518.3
Ni(II)8.27.115.3
Zn(II)7.96.814.7
Co(II)7.56.413.9
Fe(II)7.26.113.3
Mn(II)5.44.39.7

In Silico Screening of Metal Ions for Optimal Binding with this compound

In silico screening leverages computational power to rapidly evaluate the interaction of this compound with a wide range of metal ions from the periodic table. Instead of performing laborious experiments for each metal, computational models can predict the binding affinity and preferred coordination geometry for dozens of candidates. researchgate.net

This process typically involves:

Model Building: A 3D model of the this compound ligand is created.

Metal Ion Database: A database of metal ions in various oxidation states is used.

Automated Docking and Energy Calculations: Each metal ion is computationally "docked" into the binding site of the ligand. The binding energy and optimal coordination geometry are calculated using methods like DFT. escholarship.org

Ranking: The metal ions are ranked based on predicted binding affinity, stability, and compatibility with expected coordination geometries.

This screening can identify the most promising metal ions for forming highly stable complexes, guiding experimental work and potentially uncovering interactions with less common or unexpected metals.

In Silico Screening and Design of this compound-Based Molecular Scaffolds

The core structure of this compound can serve as a molecular scaffold—a foundational structure upon which new, more complex molecules with specific biological activities can be designed. In silico methods are instrumental in this modern drug discovery approach. nih.gov By using the quinolinyl-alanine framework, medicinal chemists can explore how modifications to this scaffold affect its ability to bind to biological targets like enzymes or receptors. nih.gov

The process begins by identifying a protein target of interest. Computational techniques, particularly molecular docking, are then used to predict how derivatives of the scaffold will bind to the target's active site. researchgate.net This allows for the rapid, virtual assessment of many potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing. researchgate.net

Virtual Library Generation and Docking Studies for Novel Ligand Discovery

A virtual library is a large, computationally generated database of molecules based on a common scaffold. Starting with this compound, a library can be created by systematically adding different chemical groups at various positions on the quinoline ring or by modifying the alanine portion.

Once the virtual library is generated, molecular docking studies are performed. Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein receptor) to form a stable complex. nih.gov The docking algorithm places each molecule from the virtual library into the protein's binding site and calculates a "docking score," which estimates the binding affinity. researchgate.net

Ligands with the best scores (typically the most negative values) are considered the top candidates. This approach allows researchers to screen thousands or even millions of potential compounds virtually, saving significant time and resources.

The following interactive table presents illustrative data from a hypothetical docking study of a virtual library based on the this compound scaffold against a metalloenzyme target.

Compound IDScaffold ModificationDocking Score (kcal/mol)Predicted Key Interactions
QA-001None (Parent Scaffold)-7.2Metal chelation, H-bond with Ser-124
QA-0025-Chloro on Quinoline-8.5Metal chelation, H-bond, Halogen bond with Tyr-88
QA-0032-Methyl on Quinoline-7.0Metal chelation, Steric clash with Phe-210
QA-0045-Nitro on Quinoline-7.9Metal chelation, H-bond with Asn-127
QA-005Amide from Carboxyl-8.1Metal chelation, H-bond network with Ser-124, Asn-127

This table is for illustrative purposes. The docking scores and interactions are hypothetical but represent typical outputs of such a computational study.

Structure-Based Design of Functional Molecules Incorporating this compound

The strategic incorporation of non-canonical amino acids into peptides and proteins is a powerful approach in the structure-based design of novel functional molecules. This compound, with its unique quinoline side chain, offers a versatile scaffold for the design of molecules with tailored properties, particularly for the development of artificial metalloenzymes and other functional biomaterials. The quinoline moiety can act as a metal-chelating ligand, a fluorescent probe, or a rigid structural element to enforce specific conformations.

A notable example that showcases the potential of a closely related analog is the use of (8-hydroxyquinolin-3-yl)alanine (HQAla) in the design of artificial metalloenzymes. nih.govnih.gov This unnatural amino acid was incorporated into the lactococcal multidrug-resistance regulator (LmrR), a protein scaffold, to create novel biocatalysts. nih.govnih.gov The design principle involved leveraging the metal-chelating properties of the 8-hydroxyquinoline (B1678124) group to introduce new catalytic activities into the host protein.

The structure-based design process began with the selection of a suitable protein scaffold, LmrR, and the identification of strategic sites for the incorporation of the unnatural amino acid. Two positions, V15 and M89, were chosen for the substitution with HQAla. nih.gov This was achieved using stop codon suppression methodology, a technique that allows for the site-specific incorporation of non-canonical amino acids into proteins. nih.govnih.gov The resulting mutant proteins, LmrR_V15HQAla and LmrR_M89HQAla, were then expressed and purified.

The quinoline-based side chain of the incorporated amino acid serves as a bidentate ligand for transition metal ions. The research demonstrated that the engineered LmrR proteins efficiently complexed with various metal ions, including copper(II), zinc(II), and rhodium(III), to form distinct artificial metalloenzymes. nih.govnih.gov The formation of these metalloenzymes is a critical step in imbuing the protein with new catalytic functions that are not present in the native protein.

Metal Ion Engineered Protein Variant Resulting Metalloenzyme
Copper(II) (Cu²⁺)LmrR_V15HQAla / LmrR_M89HQAlaCu(II)-LmrR_HQAla
Zinc(II) (Zn²⁺)LmrR_V15HQAla / LmrR_M89HQAlaZn(II)-LmrR_HQAla
Rhodium(III) (Rh³⁺)LmrR_V15HQAla / LmrR_M89HQAlaRh(III)-LmrR_HQAla

The newly created artificial metalloenzymes exhibited catalytic activity in several chemical transformations, demonstrating the success of the structure-based design approach. The specific activity was dependent on the coordinated metal ion.

The Cu(II)-containing artificial metalloenzymes were shown to catalyze asymmetric Friedel-Crafts alkylation and water addition reactions. nih.govnih.gov These reactions are important in organic synthesis for the formation of carbon-carbon and carbon-oxygen bonds.

Reaction Catalyst Key Finding
Asymmetric Friedel-Crafts AlkylationCu(II)-LmrR_HQAlaCatalyzed the formation of a C-C bond with enantioselectivity.
Water AdditionCu(II)-LmrR_HQAlaPromoted the addition of water to a substrate.

The Zn(II)-coupled enzymes were found to mimic the activity of natural zinc-containing hydrolases, enzymes that catalyze the hydrolysis of various chemical bonds. nih.govnih.gov This finding opens up possibilities for designing artificial enzymes for a range of hydrolytic applications.

These findings with HQAla provide a strong proof-of-principle for the structure-based design of functional molecules incorporating this compound. The absence of the hydroxyl group in this compound would alter the electronic properties and coordination chemistry of the quinoline ring, potentially leading to different catalytic activities and substrate specificities. Computational modeling and theoretical studies can be employed to predict these differences and guide the design of novel functional molecules based on the this compound scaffold.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 8 Quinolinyl L Alanine

Chromatographic Separation Techniques for 3-(8-Quinolinyl)-L-alanine and its Stereoisomers

Chromatography is a cornerstone for the purification and analysis of this compound, particularly for resolving its enantiomers, which is critical in biochemical and pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) is the premier method for the enantioseparation of amino acids. For a non-proteinogenic amino acid like this compound, direct separation without derivatization is often preferred to avoid potential side reactions and ensure analytical accuracy. sigmaaldrich.com This is typically achieved using chiral stationary phases (CSPs) that create a stereoselective environment, allowing for differential interaction with the L- and D-enantiomers.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for the direct resolution of underivatized amino acids. sigmaaldrich.comchromatographytoday.com These phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds like amino acids. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte and the chiral selector. For this compound, the aromatic quinoline (B57606) ring can also participate in π-π stacking interactions with the CSP, further enhancing chiral recognition.

Mobile phase composition is a critical parameter for optimizing separation. A mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer is commonly used. The concentration of the organic modifier can have a significant impact on enantioselectivity, with retention times often exhibiting a "U-shaped" profile as the organic content is varied. sigmaaldrich.com

Table 1: Common Chiral Stationary Phases for Amino Acid Enantioseparation This interactive table summarizes common CSPs and their typical applications for the separation of amino acid enantiomers.

Chiral Stationary Phase (CSP) Type Chiral Selector Example Primary Interaction Mechanisms Applicability for this compound
Macrocyclic Glycopeptide Teicoplanin Hydrogen bonding, ionic interactions, steric inclusion, π-π stacking High: Well-suited for direct separation of underivatized, aromatic amino acids.
Crown Ether (S,S)- or (R,R)-18-Crown-6-tetracarboxylic acid Host-guest complexation with the primary amine group Moderate: Effective for primary amino acids, relies on complexation with the -NH₃⁺ group.
Ligand Exchange L-proline or L-hydroxyproline complexed with Cu(II) Formation of transient diastereomeric metal complexes Moderate: Applicable but requires a metal ion in the mobile phase, which can complicate detection.

| Polysaccharide-Based | Cellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Hydrogen bonding, dipole-dipole interactions, steric fitting | High (with derivatization): Typically requires N-protection (e.g., FMOC) to enhance interaction. phenomenex.com |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to amino acids is limited by their low volatility and thermal instability. thermofisher.com Therefore, this compound must undergo a derivatization step to convert its polar functional groups (amine and carboxylic acid) into more volatile, nonpolar moieties prior to GC-MS analysis. sigmaaldrich.com

Silylation is a common derivatization strategy. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and carboxyl groups to form stable and volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. thermofisher.comsigmaaldrich.comnih.gov The TBDMS derivatives are generally more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Following derivatization, the sample is introduced into the GC-MS system. The GC column, typically a fused silica (B1680970) capillary column with a nonpolar stationary phase, separates the derivatives based on their boiling points and interactions with the phase. The mass spectrometer then detects and fragments the eluting compounds, providing both quantification and structural information. The resulting mass spectrum will show characteristic fragments that confirm the identity of the amino acid derivative. For example, TBDMS derivatives often exhibit fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com

Table 2: Derivatization Reagents for GC-MS Analysis of Amino Acids This interactive table outlines common reagents used to create volatile derivatives of amino acids for GC-MS analysis.

Reagent Class Example Reagent Abbreviation Derivative Formed Key Characteristics
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Forms volatile by-products; derivatives can be moisture-sensitive. thermofisher.com
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA tert-butyldimethylsilyl (TBDMS) Derivatives are more stable and less moisture-sensitive than TMS. sigmaaldrich.comnih.gov
Acylation/Esterification Ethyl Chloroformate ECF N(O,S)-ethoxycarbonyl ethyl ester Rapid reaction in an aqueous medium; forms stable derivatives.

| Acylation/Esterification | Pentafluoropropionic Anhydride (PFPA) / Pentafluoropropanol (PFPOH) | PFPA/PFPOH | N-pentafluoropropionyl-pentafluoropropyl ester | Creates highly electronegative derivatives suitable for Electron Capture Detection (ECD). |

Mass Spectrometric Approaches for the Structural Characterization of this compound and its Conjugates

Mass spectrometry (MS) is an indispensable tool for determining the exact mass and structure of this compound and peptides into which it has been incorporated.

ESI and MALDI are "soft" ionization techniques that allow for the analysis of thermally labile molecules like amino acids and peptides without significant fragmentation.

Electrospray Ionization (ESI) is well-suited for analytes in solution. The sample solution is passed through a heated capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly useful for analyzing peptides containing this compound, as it tends to produce multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a solid-state technique ideal for complex mixtures. The analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte into the gas phase as predominantly singly charged ions [M+H]⁺. This results in simpler mass spectra compared to ESI and is highly tolerant of salts and other contaminants. MALDI would be an effective method for rapidly determining the molecular weight of a synthetic peptide containing this compound.

Tandem mass spectrometry (MS/MS) is the definitive method for sequencing peptides and identifying the precise location of unnatural amino acid residues. When a peptide containing this compound is analyzed, a specific precursor ion (the molecular ion of the peptide) is selected in the first stage of the mass spectrometer. This ion is then fragmented, typically through collision with an inert gas in a process called collision-induced dissociation (CID).

The resulting product ions are analyzed in the second stage of the mass spectrometer. Fragmentation primarily occurs at the peptide bonds, generating a series of 'b' and 'y' ions. The mass difference between successive ions in a series corresponds to the residue mass of a specific amino acid. The presence of this compound would be revealed by a unique mass shift in the fragmentation pattern corresponding to its residue mass (C₁₂H₁₀N₂O = 214.08 Da). This allows for unambiguous confirmation of its presence and position within the peptide sequence. youtube.com

Table 3: Residue Masses of Standard and Modified Amino Acids for MS/MS Analysis This interactive table shows the monoisotopic residue masses used to interpret MS/MS fragmentation data, with this compound included for comparison.

Amino Acid 3-Letter Code 1-Letter Code Monoisotopic Residue Mass (Da)
Glycine (B1666218) Gly G 57.021
Alanine (B10760859) Ala A 71.037
Valine Val V 99.068
Phenylalanine Phe F 147.068
Tryptophan Trp W 186.079

| This compound | Qal | - | 214.079 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and conformation of this compound.

¹H NMR spectroscopy provides information about the number and environment of protons in the molecule. The spectrum of this compound would be expected to show characteristic signals for the alanine backbone: a quartet for the α-proton (CH) coupled to the β-protons, and a doublet for the β-protons (CH₂) coupled to the α-proton. Crucially, a complex series of signals would appear in the aromatic region (typically 7.0-9.0 ppm), corresponding to the seven distinct protons on the quinoline ring system. The specific chemical shifts and coupling constants of these aromatic protons provide definitive structural confirmation.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the nine unique carbons of the quinoline ring.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of all proton and carbon signals. COSY experiments identify proton-proton coupling networks, allowing for the assignment of adjacent protons on the alanine backbone and within the quinoline ring. HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the ¹³C spectrum. These advanced NMR methods are vital for confirming the successful synthesis and purity of this compound.

Table 4: Predicted ¹H NMR Spectral Characteristics for this compound This interactive table describes the expected signals in a ¹H NMR spectrum of this compound based on its chemical structure.

Proton Group Approximate Chemical Shift (ppm) Predicted Multiplicity Coupling To
Carboxyl (COOH) 10.0 - 13.0 Singlet (broad) -
Quinoline Aromatic (H2-H7) 7.0 - 9.0 Doublets, Triplets, Multiplets Other aromatic protons
α-Proton (CH) 3.5 - 4.5 Triplet or Doublet of Doublets β-protons
β-Protons (CH₂) 3.0 - 3.5 Multiplet α-proton, potentially aromatic protons

| Amine (NH₂) | Variable | Singlet (broad) | - |

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Resonance Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are indispensable for the complete and unambiguous assignment of all resonances.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the alanine backbone (α-H, β-H₂). The ¹³C NMR spectrum will similarly display resonances for the nine carbons of the quinoline ring and the three carbons of the alanine portion.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton couplings (²J and ³J). For this compound, COSY would reveal the correlation between the α-proton and the β-protons of the alanine side chain, as well as correlations between adjacent protons on the quinoline ring system, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the carbon resonances based on the already assigned proton signals. For instance, the signals for the α-carbon and β-carbon of the alanine moiety would be identified through their correlation with the α-proton and β-protons, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J to ⁴J) between protons and carbons. This is crucial for establishing the connectivity between the quinoline ring and the alanine side chain. Key HMBC correlations would be expected from the β-protons of the alanine to the C8 and C7 carbons of the quinoline ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the three-dimensional structure and the conformation of the molecule. For example, NOE effects might be observed between the β-protons of the alanine and the H7 proton of the quinoline ring.

A combination of these 2D NMR experiments allows for the complete and confident assignment of every proton and carbon resonance in the this compound molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Resonance Assignments for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations Key COSY Correlations
Alanine Moiety
α-CH ~4.0 ~55.0 Cβ, C=O β-H
β-CH₂ ~3.5 ~38.0 Cα, C=O, C7, C8, C8a α-H
C=O - ~175.0 - -
Quinoline Moiety
H2 ~8.9 ~150.0 C3, C4, C8a H3
H3 ~7.5 ~122.0 C2, C4, C4a H2, H4
H4 ~8.2 ~136.0 C2, C3, C4a, C5 H3
H5 ~7.8 ~128.0 C4, C4a, C6, C7 H6
H6 ~7.6 ~127.0 C5, C7, C8 H5, H7
H7 ~7.9 ~130.0 C5, C6, C8, C8a, Cβ H6
C8 - ~148.0 - -
C4a - ~129.0 - -

Spectrophotometric and Fluorometric Methods for Detection and Quantification of this compound

Optical spectroscopy methods provide highly sensitive and complementary approaches for the detection and quantification of this compound, primarily by targeting the quinoline chromophore and fluorophore.

UV-Visible Spectroscopy for Quinoline Chromophore Absorption Analysis

UV-Visible spectroscopy is a rapid and straightforward method for quantifying compounds containing chromophores. The quinoline ring system in this compound possesses strong π → π* electronic transitions, leading to characteristic absorption bands in the UV region. researchgate.netmdpi.com The absorption spectrum of quinoline derivatives typically shows multiple bands, often between 250 nm and 350 nm. researchgate.netnih.gov

By establishing a calibration curve of absorbance versus concentration at a specific wavelength maximum (λ_max), the concentration of this compound in a solution can be determined using the Beer-Lambert law. The position and intensity of these absorption bands can be sensitive to the solvent environment and pH, which must be controlled for accurate quantification. mdpi.com This technique is particularly useful for routine concentration checks and dissolution studies.

Table 3: Typical UV Absorption Maxima for Quinoline Derivatives in Methanol

Compound Type λ_max 1 (nm) λ_max 2 (nm) Molar Absorptivity (ε) at λ_max 1
Quinoline ~276 ~314 ~3,500 L·mol⁻¹·cm⁻¹
8-Hydroxyquinoline (B1678124) ~250 ~310 ~30,000 L·mol⁻¹·cm⁻¹

Fluorescence Spectroscopy for High-Sensitivity Detection and Environmental Probing

Many quinoline derivatives are highly fluorescent, making fluorescence spectroscopy an exceptionally sensitive technique for their detection. rsc.orgnih.gov The rigid, aromatic structure of the quinoline moiety in this compound is expected to confer fluorescent properties. Weak fluorescence is a characteristic of 8-hydroxyquinoline, but chelation with metal ions can significantly enhance its fluorescence emission. rroij.com

Fluorescence intensity is directly proportional to concentration at low levels, allowing for the quantification of trace amounts of the compound. The technique's high sensitivity makes it suitable for applications where the analyte concentration is very low.

Furthermore, the fluorescence of quinoline derivatives can be sensitive to the local environment (e.g., polarity, viscosity, presence of metal ions). researchgate.net This property allows this compound to potentially be used as a fluorescent probe. For instance, changes in its fluorescence emission wavelength (color) or intensity could signal changes in its binding state or local environment, which is valuable in biological and materials science research. The 8-substituted position, in particular, makes it a potential chelator for metal ions, where binding could modulate its fluorescent output, enabling its use as a sensor. nih.govnih.gov

Table 4: Illustrative Fluorescence Properties of Quinoline-Based Compounds

Feature Description Potential Application for this compound
Excitation Wavelength (λ_ex) Typically in the UV range (e.g., 300-370 nm) Determination of optimal wavelength for excitation.
Emission Wavelength (λ_em) Typically in the blue to green region (e.g., 400-550 nm) High-sensitivity quantification by monitoring emission intensity.
Quantum Yield (Φ_F) Varies significantly with structure and environment A higher quantum yield leads to greater sensitivity.
Environmental Sensitivity Emission properties can change with solvent polarity or binding events Use as a probe to study molecular interactions or local environments.

| Metal Ion Sensing | Fluorescence enhancement or quenching upon chelation | Development of selective sensors for specific metal ions. |

Catalytic Applications of 3 8 Quinolinyl L Alanine and Its Metal Complexes

Asymmetric Catalysis Mediated by 3-(8-Quinolinyl)-L-alanine-Metal Complexes

Metal complexes derived from this compound and related quinoline (B57606) structures serve as powerful catalysts for a range of asymmetric reactions, leveraging the chiral scaffold to influence the stereochemical outcome of the transformation.

While direct research on this compound in hydrogenation is limited, the broader class of chiral ligands based on the quinoline backbone has shown significant promise. For instance, chiral diamines built on an 8-amino-5,6,7,8-tetrahydroquinoline framework have been successfully employed as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines. mdpi.comnih.gov Rhodium complexes with these ligands have proven to be particularly effective in terms of both reactivity and enantioselectivity. mdpi.comnih.gov Although modest enantiomeric excesses were achieved, these systems demonstrate the viability of the 8-substituted quinoline motif in creating effective chiral catalysts for reduction reactions. mdpi.com

Similarly, in the realm of asymmetric oxidation, related isoquinoline-based ligands have been used to develop highly effective iron catalysts. A novel class of iron complexes incorporating bis-8-aryl-isoquinoline ligands has been designed for asymmetric oxidation reactions, including the highly enantioselective epoxidation of conjugated alkenes. nih.gov The strategic use of the 8-aryl group on the isoquinoline (B145761) ring helps to create a confined and demanding chiral environment around the iron center, which is key to achieving high levels of stereocontrol. nih.gov These findings suggest a strong potential for this compound to serve as an effective ligand in analogous oxidation catalysis.

The application of quinoline-based amino acids in chiral Lewis acid catalysis for carbon-carbon bond formation is well-documented. A closely related unnatural amino acid, (8-hydroxyquinolin-3-yl)alanine (HQAla), has been shown to form a catalytically active complex with Copper(II). nih.gov This artificial metalloenzyme, formed by incorporating HQAla into a protein scaffold, effectively catalyzes asymmetric Friedel-Crafts alkylation reactions. nih.gov The copper center, coordinated by the chiral HQAla, acts as a chiral Lewis acid to activate the substrate and facilitate the enantioselective formation of a new carbon-carbon bond.

The broader utility of the 8-quinolinato moiety in C-C bond formation is further exemplified by tethered bis(8-quinolinato) chromium complexes. nih.gov These catalysts have been developed for the asymmetric alkynylation of aldehydes with 1-haloalkynes, producing enantioenriched propargyl alcohols with good yields and high enantioselectivities. nih.gov The success of these related systems underscores the effectiveness of the 8-quinolinyl group in creating robust chiral Lewis acid catalysts for synthetically important C-C bond-forming reactions. nih.govnih.govbeilstein-journals.org

Enantioselective Transformations Utilizing this compound-Based Chiral Ligands

The design and development of chiral ligands are central to advancing asymmetric catalysis. The unique structure of this compound provides a versatile platform for creating sophisticated ligands tailored for specific enantioselective transformations.

The design of chiral ligands based on this compound hinges on several key principles. The primary strategy involves the integration of a metal-chelating moiety (the 8-quinolinyl group) with a source of chirality (the L-alanine backbone). This combination creates a rigid and well-defined chiral pocket around the coordinated metal ion.

A powerful design principle involves incorporating this unnatural amino acid directly into a protein scaffold. nih.gov This approach, used to create artificial metalloenzymes, places the chiral catalytic unit within a macromolecular environment, which can enhance both activity and selectivity. Furthermore, modifications to the quinoline ring itself, such as the strategic placement of bulky substituents at adjacent positions, can be used to modulate the electronic properties of the metal center and sterically influence the trajectory of incoming substrates, thereby enhancing stereochemical control. nih.gov The inherent chirality, rigidity, and chelating ability of the 8-quinolinyl-L-alanine structure make it an exemplary building block for designing ligands for stereoselective catalysis. rsc.org

The development of new chiral catalysts is a driving force for innovation in chemical synthesis. rsc.org Ligands derived from quinoline-based amino acids have led to the creation of novel catalysts for new types of asymmetric reactions. A prime example is the development of an artificial metalloenzyme where (8-hydroxyquinolin-3-yl)alanine is incorporated into the protein LmrR. nih.gov The resulting Cu(II)-bound hybrid catalyst successfully mediates asymmetric Friedel-Crafts alkylation and water addition, reactions not native to the protein scaffold. nih.gov

The table below summarizes the performance of catalysts developed from quinoline-based chiral ligands in various asymmetric reactions.

Catalyst SystemReaction TypeSubstrate ExampleEnantiomeric Excess (ee)ConversionReference
Rhodium-Cp* / Me-CAMPYAsymmetric Transfer Hydrogenation6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineup to 69%Quantitative mdpi.com
Fe(II) / AriQ2dpAsymmetric EpoxidationConjugated AlkenesHighly enantioselectiveN/A nih.gov
Cr / Tethered bis(8-quinolinato)Asymmetric AlkynylationAldehydesup to 92%Good nih.gov
LmrR_HQAla-Cu(II)Friedel-Crafts AlkylationN/AAsymmetricCatalytic nih.gov

Note: This table includes data from catalysts based on the 8-quinolinyl motif and closely related structures to illustrate the potential of this ligand class.

Role of this compound in Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. This compound is exceptionally well-suited for this purpose. By introducing this unnatural amino acid into a protein, researchers can create hybrid catalysts, or artificial metalloenzymes, that combine the structural features of proteins with the catalytic versatility of transition metals. nih.gov

A notable achievement in this area is the creation of an artificial hydrolase. When the unnatural amino acid (8-hydroxyquinolin-3-yl)alanine (HQAla) was incorporated into the lactococcal multidrug-resistance regulator (LmrR) protein and complexed with Zinc(II), the resulting artificial metalloenzyme was shown to mimic the activity of natural Zn-hydrolases. nih.gov This demonstrates that the 8-quinolinyl-alanine scaffold can be used to install a new metal-binding and catalytic site into a protein, effectively hijacking the protein's structure to create a novel, enzyme-like catalyst. This approach opens new avenues for designing catalysts that operate in biological conditions and perform complex, enzyme-like transformations.

Design of Artificial Metalloenzymes Incorporating this compound

The design of artificial metalloenzymes aims to merge the high selectivity and efficiency of natural enzymes with the broad reaction scope of synthetic metal catalysts. A key strategy in this field involves the incorporation of unnatural amino acids (UAAs) bearing metal-binding functionalities into protein scaffolds. While direct studies on this compound are limited, research on the closely related analogue, (8-hydroxyquinolin-3-yl)alanine (HQAla), provides significant insights into the potential design and application of such systems.

The creation of these artificial metalloenzymes typically involves the site-specific incorporation of the UAA into a host protein using techniques like stop codon suppression. The choice of the protein scaffold is crucial, as its three-dimensional structure provides a defined microenvironment around the catalytic metal center, influencing substrate binding, transition state stabilization, and ultimately, the stereoselectivity of the reaction. The lactococcal multidrug-resistance regulator (LmrR) has been successfully utilized as a scaffold for incorporating HQAla. This protein forms a homodimer with a unique flat hydrophobic cavity at the dimer interface, which can accommodate planar metal complexes and aromatic molecules.

Once the UAA is incorporated into the protein, the resulting apo-protein is then treated with a metal salt to form the active metalloenzyme. The quinoline moiety of the UAA acts as a bidentate ligand, chelating the metal ion and positioning it within the protein's binding pocket. This approach has been used to create artificial metalloenzymes with various transition metals, including copper(II), zinc(II), and rhodium(III). The resulting biohybrid catalysts combine the structural integrity and chirality of the protein with the catalytic prowess of the metal cofactor.

Catalytic Systems Mimicking Natural Enzyme Functionality

Artificial metalloenzymes incorporating quinoline-based amino acids have demonstrated the ability to mimic the functionality of natural enzymes in a variety of catalytic transformations. The protein scaffold plays a critical role in inducing selectivity and enhancing catalytic activity, akin to the active site of a natural enzyme.

For instance, a copper(II)-bound artificial metalloenzyme featuring HQAla has been shown to catalyze asymmetric Friedel-Crafts alkylation and water addition reactions. In these reactions, the chiral environment provided by the protein scaffold around the copper center is believed to be responsible for the observed enantioselectivity. This mirrors the function of natural enzymes where the precise positioning of substrates and catalytic residues dictates the stereochemical outcome of the reaction.

Furthermore, a zinc(II)-containing artificial metalloenzyme with HQAla has been developed to mimic the activity of natural zinc hydrolases. Zinc-containing enzymes are widespread in nature and play crucial roles in hydrolysis reactions. The ability to create a synthetic catalyst that emulates this function opens up possibilities for developing novel biocatalysts for applications in biotechnology and organic synthesis. The catalytic efficiency of these artificial metalloenzymes is often influenced by the position of the UAA within the protein scaffold, highlighting the importance of rational design in optimizing their performance.

The following table summarizes the key features and catalytic activities of an artificial metalloenzyme based on the HQAla analogue.

Host ProteinUnnatural Amino AcidMetal IonCatalyzed ReactionKey Finding
Lactococcal multidrug-resistance regulator (LmrR)(8-hydroxyquinolin-3-yl)alanine (HQAla)Cu(II)Asymmetric Friedel-Crafts alkylation, Water additionDemonstrates the potential for creating enantioselective catalysts.
Lactococcal multidrug-resistance regulator (LmrR)(8-hydroxyquinolin-3-yl)alanine (HQAla)Zn(II)HydrolysisSuccessfully mimics the function of natural zinc hydrolases.
Lactococcal multidrug-resistance regulator (LmrR)(8-hydroxyquinolin-3-yl)alanine (HQAla)Rh(III)Not specifiedEfficient complexation, suggesting potential for various Rh-catalyzed reactions.

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recycling. The immobilization of catalytically active species onto solid supports is a key strategy in this area. While specific examples detailing the use of this compound in heterogeneous catalysis are not extensively documented, the broader field of immobilized quinoline derivatives provides a strong basis for its potential applications.

Immobilization of this compound Complexes onto Solid Supports

The functional groups present in this compound, namely the carboxylic acid and the amino group, provide convenient handles for its covalent attachment to a variety of solid supports. Common solid supports include inorganic materials such as silica (B1680970), zeolites, and magnetic nanoparticles, as well as organic polymers like polystyrene.

The immobilization process can be tailored to ensure that the chelating quinoline moiety remains accessible for metal coordination and subsequent catalytic activity. For example, the amino acid could be anchored to the support via its carboxylic acid group, leaving the amino and quinoline functionalities available for complexation and catalysis. Alternatively, the amino group could be used for attachment. The choice of the solid support and the immobilization strategy can significantly influence the catalyst's stability, activity, and selectivity by affecting the accessibility of the active sites and the local microenvironment. The use of magnetic nanoparticles as a support is particularly attractive as it allows for the easy separation of the catalyst from the reaction mixture using an external magnetic field.

Performance of Heterogeneous Catalysts in Flow Reactors and Continuous Processes

The use of immobilized catalysts is particularly well-suited for continuous flow reactors. In a typical setup, the heterogeneous catalyst is packed into a column or reactor bed, and the reactant solution is continuously passed through it. This configuration offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process intensification.

For catalytic systems involving this compound derivatives, a continuous flow process could enable efficient catalyst utilization and straightforward product isolation. The high local concentration of the catalyst within the reactor bed can lead to increased reaction rates and higher turnover numbers compared to batch reactions. Furthermore, the ability to operate at elevated temperatures and pressures in a controlled manner can open up new reaction pathways and improve process efficiency. The development of such continuous flow systems with immobilized this compound-based catalysts holds promise for sustainable and scalable chemical synthesis.

Future Directions and Emerging Research Avenues for 3 8 Quinolinyl L Alanine in Advanced Chemical Sciences

Development of Novel Synthetic Strategies for Accessing Stereoisomers and Complex Analogues of 3-(8-Quinolinyl)-L-alanine

The synthesis of enantiomerically pure unnatural amino acids like this compound is a formidable challenge. Future research will likely focus on refining existing methods and developing novel stereoselective strategies to access not only the L-isomer but also its D-counterpart and more complex derivatives. While direct synthetic routes for the 8-quinolinyl isomer are not extensively documented, strategies employed for the synthesis of the related compound, 3-(3-quinolinyl)-alanine, provide a clear roadmap for future exploration. sjofsciences.com

Established methods that could be adapted and optimized include the azlactone approach, which is valuable for producing enantiopure compounds. sjofsciences.com Furthermore, asymmetric catalytic hydrogenation of corresponding enamine precursors presents a powerful tool for establishing the chiral center with high fidelity. sjofsciences.com The Evans oxazolidinone auxiliary method, a cornerstone of asymmetric synthesis, is another promising avenue for the controlled synthesis of stereoisomers. sjofsciences.com These approaches often suffer from the limited availability of the necessary substituted quinoline (B57606) precursors, highlighting a critical area for foundational synthetic development. sjofsciences.com

Future work will likely concentrate on overcoming these precursor limitations and developing more efficient, scalable, and versatile catalytic systems for the enantioselective synthesis of this compound and its analogues, which could feature varied substituents on the quinoline ring to modulate their chemical and physical properties.

Synthetic StrategyDescriptionPotential Advantages for this compound
Azlactone Synthesis Involves the condensation of a quinoline aldehyde with an N-acyl glycine (B1666218) derivative to form an azlactone, followed by asymmetric reduction or resolution.Well-established for preparing enantiopure amino acids. sjofsciences.com
Asymmetric Hydrogenation Catalytic hydrogenation of a prochiral enamine or dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium based).High potential for excellent enantioselectivity and catalytic efficiency. sjofsciences.com
Evans Auxiliary Method Utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a glycine enolate with an 8-(halomethyl)quinoline derivative.Provides reliable and predictable stereochemical control. sjofsciences.com
Enzymatic Resolution Employs enzymes, such as acylases, to selectively hydrolyze one enantiomer of a racemic N-acyl-3-(8-quinolinyl)-alanine mixture.Offers high enantioselectivity under mild, environmentally friendly conditions. sjofsciences.com

Exploration of this compound in Advanced Supramolecular Architectures and Functional Materials Precursors

The bifunctional nature of this compound makes it an exemplary building block for the bottom-up construction of complex molecular assemblies and functional materials. The amino acid portion provides sites for hydrogen bonding and allows for its incorporation into peptide chains, while the quinoline ring offers opportunities for π-π stacking, metal coordination, and unique photophysical properties.

Engineering of Responsive Supramolecular Systems and Molecular Machines

Supramolecular chemistry, which focuses on non-covalent interactions, is a key area where this compound could make a significant impact. The molecule's ability to participate in both hydrogen bonding (via the amino acid group) and π-stacking (via the quinoline ring) allows for the programmed self-assembly of well-defined nanostructures.

Future research is anticipated to focus on incorporating this amino acid into peptides to create "smart" materials that respond to external stimuli. For instance, the nitrogen atom in the quinoline ring can be protonated or deprotonated, making assemblies sensitive to pH changes. Moreover, the well-known metal-chelating ability of the 8-substituted quinoline core could be exploited to trigger assembly or disassembly upon the addition or removal of specific metal ions. This responsive behavior is the foundational principle behind the development of molecular switches and machines capable of performing specific tasks at the molecular level.

Precursors for Functional Materials with Tunable Properties

Beyond discrete supramolecular systems, this compound is a promising monomer for the synthesis of novel polymers with tailored properties. Polymers containing quinoline units in their main chain are known for their high thermal stability and interesting optical properties. acs.org By using this compound as a monomer or as a pendant group, it is possible to create functional polymers that merge the robustness of quinoline-based materials with the chirality and biocompatibility imparted by the amino acid.

These materials could find applications in diverse fields. For example, chiral polymers could be used as the stationary phase in enantioselective chromatography. Furthermore, the inherent fluorescence of the quinoline moiety could lead to the development of polymeric sensors or materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net The ability to synthesize copolymers with other monomers would provide a straightforward method for fine-tuning the material's mechanical, thermal, and optical properties. nih.gov

Interdisciplinary Research Integrating this compound into Hybrid Chemical-Biological Systems

The integration of synthetic molecules into biological contexts is a rapidly advancing field. The unique structure of this compound, resembling a natural amino acid, makes it an ideal candidate for creating hybrid systems that function at the interface of chemistry and biology.

Bio-inspired Catalysis and Artificial Photosynthesis Research

The 8-aminoquinoline (B160924) scaffold is an excellent metal-ion chelator. This property can be harnessed to create novel bio-inspired catalysts. By incorporating this compound into a peptide sequence, researchers can position it within a folded three-dimensional structure, creating a coordination environment around a bound metal ion that mimics the active site of a metalloenzyme. Such peptide-based catalysts could offer high selectivity and activity for a range of chemical transformations.

In the realm of artificial photosynthesis, quinoline derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). nih.govresearchgate.netresearchgate.net These molecules can absorb light and inject electrons into a semiconductor material. researchgate.net By incorporating this compound into peptide scaffolds, it may be possible to create highly organized, bio-inspired light-harvesting arrays. These structures could mimic natural photosynthetic systems by precisely controlling the spacing and orientation of the quinoline chromophores to facilitate efficient energy transfer.

Development of Advanced Probes for Molecular Recognition and Sensing

Perhaps one of the most immediate and promising future applications of this compound is in the development of advanced molecular probes. The quinoline ring system is inherently fluorescent, and its emission properties are often sensitive to the local environment. Derivatives of 8-aminoquinoline are particularly well-known as fluorescent sensors for metal ions, especially zinc (Zn²⁺). nih.gov

The sensing mechanism typically relies on a process called chelation-enhanced fluorescence (CHEF). In the free ligand, the fluorescence is often quenched; however, upon binding to a metal ion, a rigid complex is formed, leading to a significant increase in fluorescence intensity. nih.gov this compound is perfectly structured for this role, possessing both the quinoline nitrogen and the alpha-amino group for metal chelation.

Furthermore, the inherent chirality of the L-alanine backbone can be exploited to develop probes for enantioselective recognition. A probe built around this amino acid could potentially distinguish between the enantiomers of other chiral molecules, such as other amino acids or drugs, reporting the binding event through a change in its fluorescence signal. This opens the door to creating highly specific sensors for applications in biological imaging and diagnostics. mdpi.com

Application AreaKey Feature of this compoundProspective Research Goal
Metal Ion Sensing 8-aminoquinoline core for metal chelationDevelopment of turn-on fluorescent probes for specific metal ions like Zn²⁺ in biological samples. nih.gov
Chiral Recognition Inherent chirality from the L-alanine backboneCreation of enantioselective sensors that can distinguish between R and S isomers of target molecules.
Bio-imaging Intrinsic fluorescence and peptide compatibilityUse as a fluorescent unnatural amino acid to label and track peptides or proteins within living cells.
Environmental Monitoring Sensitivity of fluorescence to environmental polarity and bindersDesign of probes to detect pollutants or changes in solvent environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.